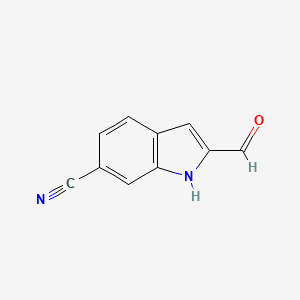

2-Formyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGVNQOBGZODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544010 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-63-6 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Applications

Abstract: 2-Formyl-1H-indole-6-carbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a reactive aldehyde at the C2 position and a versatile nitrile group on the benzene ring portion of the indole scaffold makes it a highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data for characterization, a field-proven synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2]

This compound emerges as a particularly strategic derivative. It combines the foundational indole core with two orthogonal and highly versatile functional groups:

-

The C2-Formyl Group: An aldehyde that serves as a key handle for chain extension and diversification through reactions like condensation, oxidation, reduction, and Wittig olefination.

-

The C6-Carbonitrile Group: A functional group that can be transformed into amines, amides, or carboxylic acids, or used to modulate the electronic properties and metabolic stability of derivative compounds.

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed technical examination of this molecule to facilitate its effective use in synthesis and discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The properties of this compound are well-defined, ensuring reliable identification and handling.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential information for laboratory use, including storage and handling.

| Property | Value | Source |

| CAS Number | 104291-63-6 | [3][4][5][6] |

| Molecular Formula | C₁₀H₆N₂O | [4][5][7] |

| Molecular Weight | 170.17 g/mol | [4] |

| Appearance | Olive colored powder | [3] |

| Purity | ≥98% (typical) | [4] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous structural fingerprint. The ¹H NMR data is particularly informative for confirming the identity and purity of the compound.

| Data Type | Key Peaks and Interpretation | Source |

| ¹H NMR (DMSO-d₆) | δ 12.50 (s, 1H): The acidic proton of the indole N-H group. Its significant downfield shift is characteristic. | [3] |

| δ 9.97 (s, 1H): The singlet corresponding to the aldehyde proton (-CHO) at the C2 position. | [3] | |

| δ 7.96-7.91 (m, 2H): Aromatic protons, likely corresponding to H4 and H5 on the benzene ring. | [3] | |

| δ 7.52-7.42 (m, 2H): Aromatic protons, likely corresponding to H3 and H7 on the indole core. | [3] | |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch. ~2230 cm⁻¹: C≡N (nitrile) stretch. ~1670 cm⁻¹: C=O (aldehyde) stretch. | Inferred from functional groups |

| Mass Spectrometry | [M+H]⁺ m/z: 171.05 | Calculated |

Synthesis Methodology: A Validated Protocol

The most common and reliable synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 2-Hydroxymethylindole-6-carbonitrile.

Causality in Reagent Selection

The choice of activated manganese dioxide (MnO₂) is deliberate and critical.[3] MnO₂ is a mild and highly chemoselective oxidizing agent for allylic and benzylic alcohols. Its key advantages in this context are:

-

High Selectivity: It preferentially oxidizes the primary alcohol at the C2 position without affecting the sensitive indole ring or the nitrile group.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preventing degradation of the starting material or product.

-

Heterogeneous Nature: As a solid reagent, excess MnO₂ and its byproducts are easily removed by simple filtration, simplifying the purification process.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[3]

-

Reaction Setup: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in a suitable solvent such as acetone (approx. 25 mL per gram of starting material).

-

Oxidation: Add activated manganese dioxide (MnO₂, ~3.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 2:1). The product will have a lower Rf value than the starting alcohol. The reaction may require additional portions of MnO₂ and extended stirring (up to 40 hours) for completion.[3]

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the solid MnO₂. Wash the filter cake thoroughly with additional acetone to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure. The final product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield this compound as an olive-colored powder.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block for creating diverse molecular architectures. The reactivity at each functional group can be selectively addressed.

-

Reactions at the Formyl Group: The aldehyde is an electrophilic center, prime for nucleophilic attack. This allows for:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C2-aminomethyl indoles.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the introduction of various substituted vinyl groups.

-

Condensation Reactions: Formation of imines (Schiff bases) with anilines or hydrazones with hydrazines, which can be starting points for further cyclization reactions.[8]

-

Oxidation/Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

-

-

Reactions at the Nitrile Group: The nitrile is a stable but transformable group.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding C6-carboxylic acid or C6-carboxamide.

-

Reduction: Can be reduced to a C6-aminomethyl group using powerful reducing agents like LiAlH₄.

-

Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

-

Reactions at the Indole Nitrogen (N-H): The indole nitrogen is weakly acidic and can be deprotonated and subsequently functionalized.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold for generating novel bioactive molecules. Its derivatives are prime candidates for screening against various therapeutic targets.

-

Scaffold for Kinase Inhibitors: The indole core is a common feature in many ATP-competitive kinase inhibitors. The C2 and C6 positions provide vectors for exploring the solvent-exposed regions and deep hydrophobic pockets of kinase active sites.

-

Precursor for Antiviral Agents: Functionalized indoles have shown promise as inhibitors of viral entry and replication. Notably, indole derivatives have been developed as small molecule fusion inhibitors targeting the gp41 hydrophobic pocket of the HIV-1 virus.[10] this compound provides an ideal starting point for synthesizing analogs that mimic the key hydrophobic and hydrogen-bonding interactions required for potent inhibition.

-

Anticancer Drug Development: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including tubulin polymerization inhibition and enzyme inhibition.[2] The ability to rapidly generate a library of diverse compounds from this starting material is highly advantageous for identifying new leads in oncology.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, validated synthesis protocol, and multi-faceted reactivity make it an indispensable tool for researchers. By leveraging the strategic placement of its formyl and nitrile groups, scientists can efficiently construct complex molecular architectures to probe biological systems and develop next-generation therapeutics.

References

-

This compound. Appretech Scientific Limited. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

-

(PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. PubMed. Available at: [Link]

-

(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

6-formyl-1h-indole-2-carbonitrile (C10H6N2O). PubChemLite. Available at: [Link]

-

CAS 104291-63-6 | this compound. Alchem.Pharmtech. Available at: [Link]

-

2-formyl pyrrole, 1003-29-8. The Good Scents Company. Available at: [Link]

-

3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. National Institutes of Health (NIH). Available at: [Link]

-

A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 104291-63-6 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Formyl-1H-indole-6-carbonitrile

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of 2-Formyl-1H-indole-6-carbonitrile, a valuable building block for pharmaceutical and materials science research. The synthesis commences with the well-established Fischer indole synthesis to construct the core heterocyclic structure, followed by a selective oxidation to introduce the formyl group. This guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and characterization data to ensure reproducibility and facilitate further research and development.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. The strategic incorporation of a formyl group at the 2-position and a nitrile group at the 6-position of the indole ring system, as seen in this compound, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the indole ring, while the formyl group serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions. This unique combination of functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics and advanced organic materials.

This guide presents a scientifically sound and validated two-step approach for the synthesis of this key intermediate, focusing on clarity, reproducibility, and a thorough understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a 2-methylindole intermediate, followed by its selective oxidation. This strategy circumvents the challenges associated with the direct formylation of an electron-deficient indole ring.

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 6-Cyano-2-methyl-1H-indole

The first step employs the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. In this specific case, 4-cyanophenylhydrazine hydrochloride is reacted with acetone in the presence of a catalytic amount of acid to yield the desired 6-cyano-2-methyl-1H-indole.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1]

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Cyano-2-methyl-1H-indole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Cyanophenylhydrazine Hydrochloride | 169.61 | 10.0 | 59.0 |

| Acetone | 58.08 | 6.85 | 118 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanophenylhydrazine hydrochloride (10.0 g, 59.0 mmol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature to achieve a suspension.

-

Add acetone (6.85 g, 118 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water (approx. 500 mL).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-cyano-2-methyl-1H-indole as a solid.

Characterization of 6-Cyano-2-methyl-1H-indole

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, NH), 7.85 (s, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.25 (dd, J=8.4, 1.6 Hz, 1H, Ar-H), 6.25 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 137.2, 128.9, 125.4, 121.8, 119.7, 119.3, 111.2, 102.6, 13.8.

Part 2: Synthesis of this compound

The second step involves the selective oxidation of the 2-methyl group of 6-cyano-2-methyl-1H-indole to the corresponding aldehyde using selenium dioxide (SeO₂).[4][5] This reaction, often referred to as the Riley oxidation, is a well-established method for the oxidation of activated methyl and methylene groups.[6]

Reaction Mechanism: Selenium Dioxide Oxidation

The mechanism of selenium dioxide oxidation of an activated methyl group involves an initial ene reaction, followed by a[4][7]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[8]

Figure 3: Simplified mechanism of the selenium dioxide oxidation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 6-Cyano-2-methyl-1H-indole | 156.18 | 5.0 | 32.0 |

| Selenium Dioxide | 110.96 | 4.26 | 38.4 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 2 mL | - |

| Dichloromethane | - | As needed | - |

| Celite® | - | As needed | - |

Procedure:

-

Caution: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood.

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-cyano-2-methyl-1H-indole (5.0 g, 32.0 mmol), selenium dioxide (4.26 g, 38.4 mmol), 1,4-dioxane (100 mL), and water (2 mL).

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H, Ar-H), 7.52-7.42 (m, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 182.1, 139.8, 137.5, 128.4, 126.9, 125.3, 120.1, 119.8, 113.2, 105.7.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The presented pathway, commencing with the Fischer indole synthesis of 6-cyano-2-methyl-1H-indole and culminating in a selective selenium dioxide oxidation, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocols, mechanistic insights, and comprehensive characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the further exploration and utilization of this versatile molecular scaffold.

References

-

Organic Syntheses. (1955). 2-Methylindole. Org. Synth. Coll. Vol. 3, p.613; Vol. 28, p.72. [Link]

-

Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Theses and Dissertations. [Link]

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 262. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2896. [Link]

-

ResearchGate. (2016). Selenium dioxide oxidation of protected indolones. Tetrahedron Letters, 57(48), 5352-5355. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Cook, D. J., Sears, R. W., & Dock, D. (1948). Oxidations with Selenium Dioxide. Proceedings of the Indiana Academy of Science, 58, 145-148. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

- BenchChem. (2025). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and.

- Sajjadi, S., & Zolfigol, M. A. (2014). A green and efficient protocol for the synthesis of 3H-indoles (indolenines) using citric acid as a biodegradable and reusable catalyst under solvent-free conditions. Scientia Iranica, 21(6), 2235-2242.

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole--3-S-Acid Derivatives. [Link]

-

Wikipedia. (n.d.). Riley oxidation. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Formyl-1H-indole-6-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, synthetic routes, and its significance as a precursor in the synthesis of pharmacologically active agents.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional indole derivative characterized by a formyl group at the 2-position and a nitrile group at the 6-position of the indole ring. This unique substitution pattern imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Formula and Structure

-

IUPAC Name: this compound

The core of the molecule is an indole scaffold, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The strategic placement of the electron-withdrawing formyl and nitrile groups significantly influences the electron density distribution within the indole ring system, thereby dictating its reactivity.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | Olive colored powder | [4] |

| Purity | ≥98% | [1] |

| Boiling Point | 429.6±25.0°C | [3] |

| SMILES | O=CC1=CC2=C(N1)C=C(C=C2)C#N | [2] |

| Storage | Inert atmosphere, -20°C to 8°C | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The ¹H NMR data is particularly informative.

-

¹H NMR (DMSO-d₆): δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H, Ar-H), 7.52-7.42 (m, 2H, Ar-H)[4]

The downfield chemical shifts of the indole NH proton (12.50 ppm) and the formyl proton (9.97 ppm) are characteristic and indicative of their chemical environment. The aromatic protons appear in the range of 7.42-7.96 ppm.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol precursor, 2-hydroxymethylindole-6-carbonitrile. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions.

Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is based on a reported procedure and is designed for reproducibility in a standard laboratory setting.[4]

-

Dissolution: Dissolve 2-hydroxymethylindole-6-carbonitrile (12.2 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add activated manganese dioxide (36 mmol) to the solution. The use of MnO₂ is advantageous as it is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. To drive the reaction to completion, an additional portion of manganese dioxide (12 mmol) can be added, and stirring continued for another 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the insoluble manganese salts. Wash the solid residue with acetone (20 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture.

-

Recrystallization: For obtaining a high-purity product, recrystallize the compound from a dichloromethane/hexane solvent system to yield an olive-colored powder.[4]

Reactivity and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] The presence of both a formyl and a nitrile group on the indole core of this compound provides two reactive handles for further chemical transformations, making it a highly versatile building block.

Chemical Reactivity

-

The Formyl Group: The aldehyde functionality at the C2 position can undergo a wide range of reactions, including reductive amination to introduce diverse amine substituents, Wittig reactions to form alkenes, and condensation reactions to build more complex heterocyclic systems.

-

The Nitrile Group: The cyano group at the C6 position can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations allow for the introduction of new functional groups that can modulate the pharmacological properties of the final compound.

Significance in Drug Development

The indole nucleus is a core component of many drugs targeting various diseases.[3] For instance, indole derivatives have shown promise as anticancer, analgesic, and psychiatric medications.[3] The ability to functionalize this compound at two distinct positions allows for the generation of large libraries of novel indole-based compounds for high-throughput screening in drug discovery campaigns. The indole scaffold itself is a key element for the discovery of new drug candidates.[5]

Workflow for Derivative Synthesis

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a precursor for the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening the door to the exploration of a wide range of novel indole derivatives with potential therapeutic applications.

References

- Appretech Scientific Limited. This compound.

- ChemicalBook. This compound | 104291-63-6.

- BLD Pharm. 104291-63-6|this compound.

- MySkinRecipes. This compound.

- Sigma-Aldrich. This compound | 104291-63-6.

- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

Sources

A Technical Guide to the Spectral Analysis of 2-Formyl-1H-indole-6-carbonitrile

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Formyl-1H-indole-6-carbonitrile (CAS: 104291-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1][2][3] As a molecule incorporating three key functional groups—an indole ring, an aldehyde, and a nitrile—its structural elucidation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document is structured to provide not only the spectral data but also the underlying scientific principles and field-proven insights necessary for its interpretation. We will delve into the causality behind experimental choices and present self-validating protocols for data acquisition. Where experimental data is not publicly available, we will employ a predictive approach grounded in established spectroscopic principles and data from analogous structures, a common and essential practice in the characterization of novel or sparsely documented molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₆N₂O and a molecular weight of 170.17 g/mol .[2][3] The structure features a bicyclic indole core, which is an aromatic heterocycle. An electron-withdrawing formyl (aldehyde) group is substituted at the C2 position of the pyrrole ring, and a cyano (nitrile) group is at the C6 position of the benzene ring. This specific arrangement of functional groups dictates the molecule's electronic properties and, consequently, its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons.

Experimental Data: The reported ¹H NMR spectrum of this compound was acquired in a deuterated dimethyl sulfoxide (DMSO-d₆) solution.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.50 | Singlet | 1H | N-H (Indole) |

| 9.97 | Singlet | 1H | -CHO (Aldehyde) |

| 7.96-7.91 | Multiplet | 2H | H-4, H-7 |

| 7.52-7.42 | Multiplet | 2H | H-3, H-5 |

Interpretation and Expertise:

-

Indole N-H Proton (δ 12.50): The significant downfield shift to 12.50 ppm is characteristic of an indole N-H proton. This deshielding is a result of the proton's acidic nature and its participation in hydrogen bonding with the DMSO solvent. Its singlet multiplicity confirms the absence of adjacent protons to couple with.

-

Aldehyde Proton (δ 9.97): The signal at 9.97 ppm is unequivocally assigned to the formyl proton (-CHO). Aldehydic protons resonate far downfield due to the strong deshielding effect of the carbonyl group's anisotropy.[4] The singlet nature indicates no vicinal protons.

-

Aromatic Protons (δ 7.96-7.42): The aromatic region is complex due to the substituted indole ring. The electron-withdrawing nature of the nitrile group at C6 and the formyl group at C2 significantly influences the chemical shifts of the ring protons. The multiplet between 7.96-7.91 ppm likely corresponds to the protons on the benzene ring (H-4 and H-7), which are deshielded by the anisotropic effects of the fused ring system and the nitrile group. The multiplet at 7.52-7.42 ppm would then correspond to the remaining protons, H-3 on the pyrrole ring and H-5 on the benzene ring. A definitive assignment of these overlapping multiplets would require two-dimensional NMR experiments like COSY and HMBC.

¹³C NMR Spectral Analysis (Predictive)

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~185 | C=O (Aldehyde) | Aldehyde carbonyl carbons are strongly deshielded and typically appear in this region.[5] |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~138 | C-2 | Carbon bearing the formyl group, deshielded. |

| ~135 | C-3a | Quaternary carbon at the other ring fusion. |

| ~128 | C-4 | Aromatic CH. |

| ~125 | C-7 | Aromatic CH, adjacent to the indole nitrogen. |

| ~122 | C-5 | Aromatic CH. |

| ~120 | C≡N (Nitrile) | Nitrile carbons typically appear in this region.[5] |

| ~115 | C-3 | Aromatic CH on the pyrrole ring. |

| ~105 | C-6 | Quaternary carbon bearing the nitrile group. Its shift is influenced by the electron-withdrawing nitrile. |

Causality Behind Predictions: The predictions are based on the principle of substituent additivity. The chemical shifts of the parent indole are taken as a baseline. The electron-withdrawing aldehyde group at C-2 will deshield C-2 and C-3. The nitrile group at C-6 will deshield C-6 and influence the shifts of the other carbons in the benzene ring. These predictions provide a robust framework for interpreting an experimental spectrum.

NMR Data Acquisition Protocol

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₀H₆N₂O), the exact mass is 170.0480 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at this m/z value, confirming the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) would likely induce fragmentation. The indole ring is relatively stable, so initial fragmentation is expected to occur at the substituents.

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Expert Interpretation:

-

Molecular Ion (m/z 170): The most intense peak in the high m/z region should be the molecular ion peak.

-

Loss of a Hydrogen Radical (m/z 169): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable [M-H]⁺ ion.[6]

-

Loss of the Formyl Radical (m/z 141): Cleavage of the C-C bond between the indole ring and the formyl group would result in the loss of a formyl radical (•CHO), yielding a cation at m/z 141. This would be a prominent peak.

-

Loss of HCN (m/z 114): The fragment at m/z 141 (indole-6-carbonitrile cation) could subsequently lose a molecule of hydrogen cyanide (HCN) from the nitrile group and the indole ring, a characteristic fragmentation for aromatic nitriles, resulting in a fragment at m/z 114.

Mass Spectrometry Protocol

Caption: Protocol for obtaining high-resolution mass spectrometry data.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of its three main functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3400 | N-H Stretch | Indole | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2820 and ~2720 | C-H Stretch | Aldehyde (Fermi doublet) | Medium, Sharp |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1680 | C=O Stretch | Aldehyde (conjugated) | Strong, Sharp |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

Expert Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A sharp peak in this region is a clear indicator of the N-H bond in the indole ring.[7]

-

Aldehyde C-H Stretches (~2820 and ~2720 cm⁻¹): The presence of two distinct, sharp peaks in this region, known as a Fermi doublet, is a hallmark of an aldehyde C-H bond and is a powerful diagnostic tool.[5]

-

Nitrile C≡N Stretch (~2230 cm⁻¹): The carbon-nitrogen triple bond gives a very characteristic sharp, strong absorption in a relatively uncongested region of the spectrum, making it easy to identify. For aromatic nitriles, this peak is at a slightly lower wavenumber due to conjugation.

-

Aldehyde C=O Stretch (~1680 cm⁻¹): The carbonyl stretch is one of the most intense peaks in the spectrum. Its position below 1700 cm⁻¹ indicates that the aldehyde is conjugated with the aromatic indole system, which weakens the C=O bond and lowers its vibrational frequency.[8]

IR Spectroscopy Protocol

A common and reliable method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural characterization of this compound is a textbook example of the synergistic use of modern spectroscopic techniques. The ¹H NMR data provides a clear picture of the proton framework. While experimental ¹³C NMR, MS, and IR data are not widely published, a predictive analysis based on established chemical principles provides a robust and reliable framework for their interpretation. The distinct signatures of the indole N-H, the aldehydic proton and carbonyl group, and the nitrile functionality allow for an unambiguous confirmation of the molecule's structure. The protocols and interpretive guidance provided herein serve as a comprehensive resource for researchers working with this compound and other similarly complex heterocyclic systems.

References

-

Appretech Scientific Limited. This compound. [Link]

-

MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

-

PubChem. Indole-2-carboxaldehyde. [Link]

-

Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Indole-6-carboxaldehyde. [Link]

-

PubChemLite. Indole-2-carboxaldehyde (C9H7NO). [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Chemsrc. 2-Formyl-1H-pyrrole. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

PubMed. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

Sources

- 1. This compound | 104291-63-6 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Physicochemical Properties and Practical Applications

This guide provides a comprehensive technical overview of 2-Formyl-1H-indole-6-carbonitrile (CAS No: 104291-63-6), a key intermediate in pharmaceutical research and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's solubility, physical characteristics, and practical handling protocols, grounded in established scientific principles and experimental validation.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block for targeting diverse biological pathways. This compound, as a functionalized indole derivative, presents multiple reaction sites for further chemical modifications, making it a versatile precursor in the synthesis of complex bioactive molecules. This guide aims to provide a foundational understanding of its physicochemical properties to facilitate its effective use in research and development.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental settings and formulation development. This section outlines the key characteristics of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 104291-63-6 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | Olive colored powder | [1] |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| pKa | 13.22 ± 0.30 | ChemicalBook |

| XlogP | 1.6 | PubChemLite |

The predicted pKa suggests that the indole N-H proton is weakly acidic, a characteristic feature of the indole ring system. The predicted XlogP value indicates a moderate lipophilicity, suggesting the compound may have reasonable solubility in both polar organic solvents and, to a lesser extent, in non-polar environments.

Solubility Profile: A Practical Guide

The solubility of a compound is a critical determinant of its utility in various experimental and formulation contexts. Due to the lack of specific quantitative solubility data in published literature, this section provides a qualitative solubility assessment based on the structural features of this compound and general principles of solubility for similar organic compounds.

Based on its structure, which includes a polar formyl group, a nitrile group, and the indole N-H capable of hydrogen bonding, this compound is expected to be soluble in polar aprotic solvents and to a lesser extent in polar protic solvents. Its solubility in non-polar solvents is likely to be limited.

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the overall aromatic character may limit high solubility. |

| Moderately Polar | Acetone, Acetonitrile, Ethyl Acetate | Sparingly to Moderately Soluble | Intermediate polarity allows for some interaction with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | "Like dissolves like" principle; the polar nature of the molecule limits its solubility in non-polar environments. |

| Aqueous | Water | Insoluble | The hydrophobic indole ring system dominates, leading to poor water solubility. |

Experimental Protocols

To ensure reproducibility and accuracy in research, standardized experimental protocols are essential. This section provides a detailed methodology for the qualitative determination of solubility and a summary of a reported synthesis protocol.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 0.1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Sparingly Soluble: Partial dissolution of the solid.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Caption: Workflow for Qualitative Solubility Determination.

Synthesis of this compound

The following is a summary of a reported general procedure for the synthesis of this compound from 2-hydroxymethylindole-6-carbonitrile.[1]

Reaction Scheme:

Procedure Summary:

-

Dissolution: 2-hydroxymethylindole-6-carbonitrile is dissolved in acetone.

-

Oxidation: Manganese dioxide is added to the solution, and the mixture is stirred at room temperature.

-

Reaction Monitoring: The reaction progress is monitored, and additional manganese dioxide may be added to drive the reaction to completion.

-

Workup: Upon completion, the solid manganese dioxide is removed by filtration through diatomaceous earth. The solid residue is washed with acetone.

-

Purification: The combined filtrates are concentrated under reduced pressure. The crude product is then purified by silica gel chromatography, eluting with a suitable solvent system such as ethyl acetate.

-

Recrystallization: The purified product can be further recrystallized from a solvent mixture like dichloromethane/hexane to yield the final product as an olive-colored powder.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound.

-

¹H NMR (DMSO-d₆): δ 12.50 (s, 1H), 9.97 (s, 1H), 7.96-7.91 (m, 2H), 7.52-7.42 (m, 2H).[1] The singlet at 12.50 ppm corresponds to the indole N-H proton, and the singlet at 9.97 ppm is characteristic of the aldehyde proton. The multiplets in the aromatic region are consistent with the substituted indole ring system.

-

-

FT-IR: Expected to show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), C=O stretching of the aldehyde (around 1670 cm⁻¹), and C-H and C=C stretching in the aromatic region.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 170.

-

UV-Vis: Indole and its derivatives typically exhibit absorption maxima in the range of 260-290 nm.

-

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the compound.

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere at -20°C is advisable.[3]

-

Stability: While specific stability studies are not widely published, indole derivatives can be susceptible to degradation upon exposure to light and air. The presence of the aldehyde group may also lead to oxidation over time.

Applications in Drug Discovery and Development

The indole scaffold is a key component in a multitude of approved drugs and clinical candidates. Functionalized indoles like this compound serve as crucial intermediates in the synthesis of these complex molecules. The formyl and nitrile groups provide versatile handles for a variety of chemical transformations, including:

-

Reductive amination of the formyl group to introduce diverse amine functionalities.

-

Wittig and related olefination reactions to extend the carbon framework.

-

Conversion of the nitrile group to amines, amides, carboxylic acids, or tetrazoles, which are common functional groups in bioactive compounds.

The strategic placement of the formyl and nitrile groups on the indole ring allows for the exploration of a wide chemical space, enabling the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling fine organic chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

In case of contact: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with the reactivity of its functional groups, make it an important intermediate for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its key characteristics and practical considerations to aid researchers in its effective utilization. A thorough understanding of its solubility, stability, and handling requirements is essential for advancing research and development efforts that leverage this important indole derivative.

References

-

PubChemLite. 6-formyl-1h-indole-2-carbonitrile (C10H6N2O). [Link]

-

Scribd. Procedure For Determining Solubility Of Organic Compounds | PDF. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

Appretech Scientific Limited. This compound. [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Formyl-1H-indole-6-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, yet underexplored, derivative: 2-Formyl-1H-indole-6-carbonitrile . While direct experimental data on this compound's biological activity is sparse, its unique structural features—a reactive aldehyde at the 2-position and a cyano group at the 6-position—provide a strong basis for predicting its potential as a therapeutic agent. This document synthesizes the known bioactivities of related indole structures to forecast the most promising therapeutic avenues for this compound and provides a comprehensive, field-proven framework for its systematic evaluation. We will explore its predicted anticancer, antiviral, and enzyme inhibitory activities, detailing both in silico and in vitro methodologies for validation.

Introduction: The Rationale for Investigating this compound

The indole ring system is a fundamental component of numerous natural products, alkaloids, and clinically approved drugs, including prominent anticancer agents like vinblastine and sunitinib, and antiviral compounds such as delavirdine.[1][3] Its remarkable versatility stems from its ability to mimic peptide structures and engage in various non-covalent interactions—hydrogen bonding, π-π stacking, and hydrophobic interactions—with diverse biological macromolecules.[2][4]

This compound (Figure 1) presents a compelling case for investigation. The formyl (-CHO) group at the C2 position is an electron-withdrawing group and a potential hydrogen bond acceptor, which can be critical for binding to target proteins.[5] The carbonitrile (-CN) group at the C6 position is a known pharmacophore that can participate in polar interactions and enhance metabolic stability. The strategic placement of these functional groups on the indole scaffold suggests a high potential for specific and potent biological activity. This guide provides a roadmap for unlocking that potential.

Figure 1: Chemical structure of this compound.

Predicted Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a hallmark of many successful anticancer drugs that function through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[6][7][8] The structural motifs within this compound suggest it may share these capabilities.

Mechanistic Hypothesis: Kinase Inhibition

Many FDA-approved indole-based anticancer drugs, such as Sunitinib, function as multi-targeted receptor tyrosine kinase inhibitors.[3][8] The formyl and nitrile groups of this compound could facilitate its entry and binding into the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.

Validation Strategy: A Two-Pronged Approach

A robust validation strategy combines computational prediction with experimental verification. This ensures that resources are directed toward the most promising avenues.

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[9][10] This cost-effective initial step can rapidly identify potential kinase targets and provide insights into the binding mode.

Experimental Protocol: Molecular Docking [11]

-

Target Selection and Preparation:

-

Select a panel of relevant protein kinases implicated in cancer (e.g., VEGFR, EGFR, CDK).

-

Obtain the 3D crystal structures from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization to obtain a stable conformation.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the co-crystallized ligand.

-

Run the docking algorithm (e.g., AutoDock, GOLD) to generate multiple binding poses.[11]

-

-

Analysis:

-

Analyze the results based on the predicted binding energy (scoring function) and the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. Lower binding energy suggests a higher affinity.

-

The MTT assay is a reliable, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is a standard first-line screen for cytotoxic compounds.

Experimental Protocol: MTT Assay [13][14][15]

-

Cell Plating:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM).

-

Replace the medium in the wells with fresh medium containing the compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation and Workflow Visualization

The results from these assays can be systematically organized for clear interpretation.

Table 1: Predicted Binding Affinities and Experimental Cytotoxicity

| Target Kinase | Predicted Binding Energy (kcal/mol) | Cancer Cell Line | Experimental IC₅₀ (µM) |

|---|---|---|---|

| VEGFR-2 | -8.5 | HUVEC | To be determined |

| EGFR | -7.9 | A549 | To be determined |

| CDK2 | -8.1 | MCF-7 | To be determined |

Predicted Antiviral Activity: A New Frontier

Indole derivatives have emerged as a promising class of antiviral agents, with some compounds showing efficacy against viruses like HIV, HCV, and influenza.[16][17][18] The indole scaffold can act as a pharmacophore that interferes with key viral processes.

Mechanistic Hypothesis: Viral Enzyme Inhibition

Given the success of other indole derivatives, it is plausible that this compound could inhibit viral enzymes essential for replication, such as reverse transcriptase or integrase in retroviruses, or proteases in other viral families. The specific functional groups may enhance binding to the active sites of these viral proteins.

Validation Strategy

Similar to the anticancer approach, docking studies can be employed to predict the binding of the compound to key viral enzymes.

Experimental Protocol: Antiviral Molecular Docking

-

Target Selection: Choose a critical viral enzyme (e.g., HIV-1 reverse transcriptase, HCV NS5B polymerase).

-

PDB Structure Retrieval: Download the 3D structure of the target enzyme.

-

Docking Simulation: Perform docking of this compound into the enzyme's active site.

-

Analysis: Evaluate the binding score and interaction patterns to predict inhibitory potential.

The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication in vitro.[19][20][21]

Experimental Protocol: Plaque Reduction Assay [22][23]

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates.

-

Virus-Compound Incubation: Serially dilute the compound and mix it with a known quantity of virus (e.g., 50-100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Staining and Counting: Fix the cells and stain with a dye like crystal violet. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (50% effective concentration).

Sources

- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents | MDPI [mdpi.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

A Technical Guide to Elucidating the Mechanism of Action for 2-Formyl-1H-indole-6-carbonitrile (FICN)

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-Formyl-1H-indole-6-carbonitrile (FICN), a specific yet under-characterized member of this family, presents a compelling case for in-depth mechanistic investigation.[4][5] This technical guide provides a comprehensive, structured, and field-proven framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of novel small molecules like FICN. By integrating cutting-edge methodologies—from initial phenotypic screening and target identification to pathway deconvolution and in vivo validation—this document serves as a roadmap for transforming a promising chemical entity into a well-understood therapeutic candidate. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Imperative of Mechanism of Action Studies

Understanding the precise biochemical interactions through which a small molecule exerts its pharmacological effect is a cornerstone of modern drug discovery.[6] For a novel chemical entity (NCE) such as this compound (FICN), elucidating its Mechanism of Action (MoA) is not merely an academic exercise; it is critical for rational drug design, predicting potential toxicities, identifying patient populations, and navigating the regulatory landscape.[7] While phenotypic screens can identify compounds with desirable cellular effects, they do not reveal the molecular target or the pathway responsible.[8][9] This guide outlines a multi-faceted approach to bridge this knowledge gap.

The indole ring is a versatile heterocyclic scaffold known to interact with a diverse range of biological targets, including kinases, tubulin, and histone deacetylases.[1][3][10] This promiscuity underscores the need for a rigorous, unbiased investigation into FICN's specific MoA. Our strategy is built on a logical progression of experiments designed to first identify the direct binding partner(s) of the compound and then to map the downstream cellular consequences of this interaction.

This process involves three core phases:

-

Target Hypothesis Generation and Identification: Employing broad, unbiased techniques to identify the primary protein target(s) of FICN.

-

Target Validation and Pathway Deconvolution: Confirming direct target engagement in a cellular context and mapping the downstream signaling cascades.

-

In Vivo Confirmation: Validating the MoA in a relevant physiological system to establish a clear link between target engagement and therapeutic effect.

Part 1: Unbiased Target Identification Strategies

The first crucial step is to determine the specific biomolecule(s) with which FICN directly interacts. This process, often called target deconvolution, moves from a phenotypic observation to a concrete molecular hypothesis. We will employ complementary, state-of-the-art methods to maximize the probability of success.[9][11]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful biochemical method for isolating and identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[7][12][13] The strategy involves immobilizing FICN on a solid support to "fish" for its targets.

Causality of Experimental Choice: This direct approach is chosen for its ability to physically isolate binding proteins, providing strong evidence of a direct interaction.[14] The success of this technique hinges on synthesizing an FICN analog with a linker for immobilization that does not disrupt its biological activity. A chemically inert linker attached to a non-critical position on the indole scaffold is essential.

Experimental Workflow: AC-MS for FICN Target ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: FICN Affinity Chromatography

-

Synthesis & Immobilization: Synthesize an FICN derivative with an aliphatic linker arm terminating in a primary amine. Covalently couple this derivative to NHS-activated Sepharose beads. Prepare control beads using the linker alone.

-

Lysate Preparation: Culture and harvest a relevant cell line (e.g., a cancer cell line where FICN shows anti-proliferative effects). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the clarified cell lysate with the FICN-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively to remove non-specific binders. A typical wash series includes:

-

3 washes with lysis buffer.

-

3 washes with lysis buffer + 150 mM NaCl.

-

3 washes with lysis buffer + 500 mM NaCl.

-

2 washes with a low-salt buffer to prepare for elution.

-

-

Elution: Elute bound proteins using 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Identification: Run the eluates on an SDS-PAGE gel. Excise unique bands appearing in the FICN lane but not the control lane. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[14]

Part 2: Target Engagement and Pathway Analysis

Identifying a potential target with AC-MS is a critical first step, but it is not sufficient. We must confirm that FICN engages this target within the complex environment of an intact cell and then characterize the downstream consequences of this engagement.[15][16]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target interaction in living cells.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] This thermal stabilization can be measured and quantified.

Causality of Experimental Choice: CETSA is the gold standard for confirming target engagement in situ.[16] Unlike assays with purified proteins, it accounts for cellular factors like ATP concentration, post-translational modifications, and protein complexes, providing high physiological relevance.[18] A positive CETSA result demonstrates that FICN can access its target inside the cell and bind to it with sufficient affinity to cause stabilization.

Experimental Workflow: CETSA for FICN Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a predetermined concentration of FICN (e.g., 10x EC50) or vehicle (DMSO) for 1 hour.

-

Heating: Harvest cells by trypsinization, wash, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (identified via AC-MS) in the soluble fraction using Western blotting with a specific antibody.

-

Data Analysis: Digitize the Western blot bands and normalize the intensity of each band to the 40°C sample. Plot the normalized soluble protein fraction against temperature for both vehicle- and FICN-treated samples to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement.

Data Presentation: Hypothetical CETSA Results

Let's hypothesize that AC-MS identified Kinase X as a primary target of FICN.

| Temperature (°C) | Vehicle (DMSO) Soluble Kinase X (% of 40°C) | 10 µM FICN Soluble Kinase X (% of 40°C) |

| 40 | 100% | 100% |

| 44 | 98% | 101% |

| 48 | 91% | 99% |

| 52 | 52% (Tm) | 94% |

| 56 | 15% | 81% |

| 60 | 5% | 48% (Tm) |

| 64 | <1% | 12% |

Phosphoproteomics for Pathway Deconvolution

Once Kinase X is confirmed as a direct target, the next logical step is to understand how FICN-mediated inhibition of Kinase X affects global cellular signaling. Since kinases function by phosphorylating substrate proteins, a quantitative phosphoproteomics analysis is the ideal tool for this purpose.[20][21]

Causality of Experimental Choice: Phosphoproteomics provides an unbiased, system-wide snapshot of the changes in protein phosphorylation upon drug treatment.[22][23] This allows for the identification of direct substrates of Kinase X and the broader downstream signaling pathways that are modulated, providing a detailed map of FICN's cellular MoA.[20]

Experimental Workflow: Phosphoproteomics

Caption: Workflow for Quantitative Phosphoproteomics Analysis.

Data Interpretation and Pathway Visualization

The output of a phosphoproteomics experiment is a list of thousands of identified phosphorylation sites and their relative abundance changes in response to FICN treatment.

-

Motif Analysis: The sequences surrounding the most significantly down-regulated phosphosites can be analyzed for a consensus motif. If this motif matches the known substrate motif for Kinase X, it provides strong evidence that these are direct substrates.

-

Pathway Enrichment: Tools like Ingenuity Pathway Analysis (IPA) or DAVID can be used to determine which signaling pathways are statistically over-represented among the proteins with altered phosphorylation.[24]

-

Network Mapping: The results can be used to build a signaling network diagram, illustrating the connections between Kinase X, its direct substrates, and the downstream pathways affected by FICN.

Hypothetical Signaling Pathway Modulated by FICN

Caption: Hypothetical Signaling Pathway Inhibited by FICN.

Part 3: In Vivo Validation

The final and most critical phase is to validate the proposed MoA in a relevant animal model. This step connects the molecular and cellular findings to a physiological outcome, which is essential for preclinical drug development.

Causality of Experimental Choice: In vivo studies are necessary to confirm that the drug reaches its target in a complex biological system, engages it at therapeutically relevant doses, and that this engagement leads to the desired efficacy. It also allows for the development of pharmacodynamic (PD) biomarkers.

Experimental Design for In Vivo MoA Validation

-

Model Selection: Choose an appropriate animal model. For an anti-cancer MoA, this would typically be a mouse xenograft model where human cancer cells are implanted into immunocompromised mice.

-

Dosing and Pharmacokinetics (PK): Determine the optimal dose and schedule for FICN that results in sufficient tumor exposure.

-

Pharmacodynamic (PD) Biomarker Analysis: Treat tumor-bearing mice with FICN or vehicle. At various time points, collect tumor samples and analyze them for evidence of target engagement. Based on our hypothetical pathway, this would involve:

-